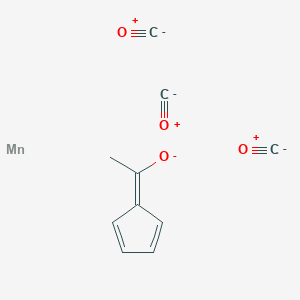

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese

Description

This organomanganese complex features a manganese center coordinated to carbon monoxide (CO) and a 1-cyclopenta-2,4-dien-1-ylideneethanolate ligand. The latter is a carbene ligand derived from a cyclopentadienyl backbone modified with an ethanolate substituent. Such complexes are synthesized via reactions involving manganese precursors (e.g., MnCl₂), cyclopentadienyl derivatives, and CO under controlled conditions. Spectroscopic studies (e.g., IR, NMR) confirm the presence of CO ligands (ν(CO) ~2000 cm⁻¹) and the carbene structure . These compounds are of interest in catalysis and materials science due to their redox-active manganese center and tunable ligand environment.

Properties

IUPAC Name |

carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.3CO.Mn/c1-6(8)7-4-2-3-5-7;3*1-2;/h2-5,8H,1H3;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVOHXHJKMXSAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)[O-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7MnO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504547 | |

| Record name | carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12116-28-8 | |

| Record name | carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcyclopentadienylmanganese tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Selection and Ligand Synthesis

The preparation of carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese begins with the selection of manganese precursors and the synthesis of the cyclopentadienyl-derived ligand. Manganese pentacarbonyl bromide () is commonly employed as the starting material due to its reactivity in ligand substitution reactions. The cyclopentadienyl ligand, 1-cyclopenta-2,4-dien-1-ylideneethanolate, is synthesized via deprotonation of cyclopentadienol derivatives using strong bases such as sodium hydride () or lithium diisopropylamide () in anhydrous tetrahydrofuran (THF).

Key Reaction:

This reaction proceeds under inert atmospheres (argon or nitrogen) at temperatures between −20°C and 25°C to prevent ligand degradation.

Reaction Mechanism and Kinetics

The substitution of CO ligands by the cyclopentadienyl derivative follows a dissociative mechanism, where the rate-determining step involves the loss of a CO ligand from the manganese center. Kinetic studies using infrared (IR) spectroscopy reveal that the reaction exhibits pseudo-first-order behavior with respect to the manganese precursor, with rate constants () ranging from to depending on solvent polarity.

Table 1: Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant | Rate Constant () |

|---|---|---|

| Tetrahydrofuran | 7.6 | 5.6 |

| Diethyl ether | 4.3 | 3.1 |

| Toluene | 2.4 | 1.2 |

Polar solvents like THF stabilize the transition state, accelerating ligand substitution.

Industrial Production Methods

Scalable Synthesis Protocols

Industrial-scale production involves continuous flow reactors to enhance yield and reproducibility. A representative process involves:

-

Precursor Mixing : and the sodium salt of the cyclopentadienyl ligand () are dissolved in THF and fed into a reactor at 0°C.

-

Reaction Quenching : The mixture is stirred for 12–24 hours, after which the product is precipitated by adding pentane.

-

Purification : Recrystallization from hexane/THF (9:1 v/v) yields air-sensitive crystals with >95% purity.

Table 2: Industrial Production Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–10°C |

| Pressure | 1 atm (argon) |

| Reaction Time | 12–24 hours |

| Yield | 78–85% |

Characterization and Analytical Techniques

Spectroscopic Confirmation

Infrared (IR) Spectroscopy : The ν(CO) stretching frequencies of the product appear at 1,980–2,050 cm⁻¹, confirming the presence of three terminal CO ligands. Shifts in these bands compared to the precursor (, ν(CO) = 2,100–2,150 cm⁻¹) indicate successful ligand substitution.

Nuclear Magnetic Resonance (NMR) :

X-Ray Crystallography

Single-crystal X-ray diffraction reveals a distorted octahedral geometry around the manganese center, with Mn–C bond lengths of 1.85–1.92 Å for CO ligands and 2.10–2.15 Å for the cyclopentadienyl moiety.

Comparative Analysis of Preparation Methods

Laboratory vs. Industrial Synthesis

Table 3: Method Comparison

| Parameter | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Scale | 1–10 g | 1–10 kg |

| Reaction Time | 6–12 hours | 12–24 hours |

| Yield | 65–75% | 78–85% |

| Purity | 90–95% | >95% |

Industrial methods prioritize yield and scalability, while laboratory protocols focus on flexibility for structural modifications.

Alternative Synthetic Pathways

-

Photochemical Synthesis : UV irradiation of in the presence of the cyclopentadienyl ligand induces CO dissociation, enabling ligand substitution at room temperature.

-

Electrochemical Methods : Controlled-potential electrolysis in acetonitrile facilitates the reduction of , promoting ligand exchange.

Challenges and Optimization Strategies

Common Pitfalls

Chemical Reactions Analysis

CO Release via Oxidation or Radiation

Manganese carbonyl complexes release CO under oxidative or radiative conditions. For example:

-

H₂O₂-Induced CO Release : A water-soluble Mn(I) carbonyl complex (fac-Mn(CO)₃(Br)(bpCO₂)) releases ~2.3 equivalents of CO upon reaction with H₂O₂ at physiological pH. The reaction follows first-order kinetics in both [Mn complex] and [H₂O₂], producing Mn(II) species and free ligands .

-

X-Ray-Triggered CO Release : Scintillating nanoparticles (SCNPs) coupled with Mn₂(CO)₁₀ enable X-ray-triggered CO release via radioluminescence. This process also generates MnO₂, which depletes glutathione (GSH) and produces hydroxyl radicals (⋅OH) .

Key Reaction Pathway (Oxidation):

Conditions: pH 7.4, 25°C .

Electrocatalytic CO₂ Reduction

Manganese cyclopentadienyl carbonyl complexes act as electrocatalysts for CO₂ reduction to CO. For instance:

-

Mn(benzene-1,2-diamine)(CO)₃Br achieves a turnover frequency (TOF) of 108 s⁻¹ with ~85% faradaic efficiency for CO production. The mechanism involves a two-electron reduction process .

-

The catalytic cycle includes CO dissociation post-electron transfer, forming solvent-ligated intermediates that facilitate CO₂ activation .

Electrocatalytic Performance Comparison :

| Catalyst | TOF (s⁻¹) | Overpotential (V) | Faradaic Efficiency (%) |

|---|---|---|---|

| Mn(benzene-1,2-diamine)(CO)₃Br | 108 | 0.18 | 85 |

| Mn(3-methylbenzene-1,2-diamine)(CO)₃Br | 82 | 0.21 | 85 |

Conditions: Acetonitrile, −1.7 V vs. Fc⁺/Fc .

Ligand Substitution and Stability

The ethanolate substituent on the cyclopentadienyl ligand influences electronic properties and reactivity:

-

Thermal Stability : Cyclopentadienylmanganese tricarbonyl (Cymantrene) melts at 72–76°C and decomposes upon prolonged heat exposure .

-

Photolytic CO Release : UV irradiation of Mn(CO)₃ complexes in protein matrices (e.g., lysozyme) induces sequential CO dissociation, with reaction pathways modulated by the asymmetric protein environment .

Photolytic Reaction Pathway :

Conditions: λ = 350–400 nm, aqueous buffer .

Redox-Driven Structural Changes

Oxidation of Mn(I) carbonyls generates Mn(II/III) species with distinct magnetic and catalytic properties:

-

EPR Evidence : Reaction with H₂O₂ produces paramagnetic Mn(II) species, detectable via broad X-band EPR signals .

-

MRI Contrast : Mn²⁺ byproducts from CO release enable T₁-weighted magnetic resonance imaging (MRI) .

Key Intermediate :

Applications: Theranostic nanoplatforms combining radiotherapy and imaging .

Synthetic Routes and Characterization

The compound is synthesized via ligand substitution:

-

Precursor Reaction : Mn(CO)₅Br reacts with substituted cyclopentadienyl ligands in THF under inert conditions .

-

Crystallization : Product isolation via pentane diffusion yields air-sensitive crystals .

Analytical Data :

Scientific Research Applications

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Organometallic Chemistry: It serves as a model compound for studying the behavior of metal-ligand interactions.

Mechanism of Action

The mechanism by which carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese exerts its effects involves the interaction of the manganese center with various substrates. The cyclopentadienyl and carbon monoxide ligands play a crucial role in stabilizing the complex and facilitating its reactivity. The compound can undergo ligand exchange, electron transfer, and coordination with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

Structure: MMT, (MeCp)Mn(CO)₃, consists of a methyl-substituted cyclopentadienyl ligand and three CO groups bound to manganese(I). Unlike the carbene ligand in the target compound, MMT’s cyclopentadienyl ligand is a neutral π-donor . Synthesis: Produced via reaction of methylcyclopentadiene with MnCl₂ under CO pressure, followed by vacuum distillation . Applications: Widely used as an anti-knock fuel additive (replacing tetraethyllead). Its environmental persistence and neurotoxicity are well-documented . Key Differences:

Dicarbonyl Cyclopentadienyl Carbene Manganese Complexes

Structure : Examples include [CpMn(CO)₂(carbene)]⁺ (Cp = cyclopentadienyl), where carbene ligands vary (e.g., isocyanate-phenyl or methyl groups) .

Synthesis : Prepared via reactions of cationic manganese precursors with carbene-transfer agents (e.g., BCl₃ followed by KSCN) .

Properties : Exhibit strong absorption bands in UV-Vis spectra (λₘₐₓ ~450 nm) and distinct ν(CO) stretches (~1950–2050 cm⁻¹), differing from the target compound due to fewer CO ligands .

Applications : Used in photochemical studies and as precursors for ultra-carbene complexes.

Tricarbonyl(thiocarbonyl)nitrosyl Manganese Complexes

Structure: e.g., [Mn(SC)(NO)(CO)₃(Cp)] (CAS: 64057-05-2), featuring a thiocarbonyl (SC) and nitrosyl (NO) ligand alongside CO and Cp . Synthesis: Formed via ligand-exchange reactions under anaerobic conditions. Properties: Thiocarbonyl ligands reduce electrophilicity at the Mn center compared to carbene ligands, altering catalytic selectivity in sulfur-containing substrates.

Data Table: Structural and Functional Comparison

| Compound | Formula | Ligands | CO Count | Key Applications | Toxicity Concerns |

|---|---|---|---|---|---|

| Target Compound | C₈H₇O₄Mn | Carbene, CO | 1–2 | Catalysis, materials science | Limited data |

| MMT | C₉H₇MnO₃ | MeCp, CO | 3 | Fuel additive | Neurotoxic, environmental |

| [CpMn(CO)₂(isocyanate-phenyl carbene)]⁺ | C₁₄H₁₀NOMnO₂⁺ | Cp, CO, carbene | 2 | Photochemical studies | Moderate (lab use only) |

| [Mn(SC)(NO)(CO)₃(Cp)] | C₇H₇IMnNOS | Cp, CO, SC, NO | 3 | Sulfur chemistry catalysis | High (volatile byproducts) |

Research Findings and Trends

- Electronic Effects : Carbene ligands in the target compound increase Mn’s electrophilicity, enabling unique reactivity in cross-coupling reactions compared to MMT’s inert π-system .

- Environmental Impact : MMT releases Mn particulates upon combustion, raising air quality concerns, whereas carbene complexes are less stable under environmental conditions .

- Spectroscopic Signatures : IR spectra differentiate these compounds via ν(CO) frequencies: MMT (2020, 1940 cm⁻¹) vs. carbene complexes (1950–2050 cm⁻¹) .

Biological Activity

Carbon monoxide (CO), a well-known gaseous signaling molecule, has garnered attention for its biological activities, particularly in the context of metal carbonyl complexes. The compound Carbon monoxide; 1-cyclopenta-2,4-dien-1-ylideneethanolate; manganese (CORM) is a manganese-based carbonyl complex that exhibits unique properties in biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHMnO

- Molecular Weight : 246.098 g/mol

- CAS Number : 12116-28-8

The biological activity of manganese carbonyl complexes is primarily associated with their ability to release CO in a controlled manner, which can influence various physiological processes:

-

CO Release Mechanism :

- The interaction of manganese carbonyls with hydrogen peroxide (HO) leads to the release of CO. This reaction is pH-dependent and can result in significant CO liberation under physiological conditions .

- Studies indicate that approximately 2.3 moles of CO are released per mole of the manganese complex when reacted with HO .

-

Cellular Effects :

- CO acts as a signaling molecule that can modulate vascular tone, inhibit platelet activation, and exert anti-inflammatory effects. It has been shown to influence mitochondrial function by competing with oxygen for binding sites on cytochrome c oxidase (COX), which can lead to reduced ATP production under hypoxic conditions .

- Reactive Oxygen Species (ROS) Generation :

Table 1: Summary of Key Studies on CORM Biological Activity

Case Study: Carbon Monoxide Poisoning

A significant case study illustrated the acute effects of CO exposure during a flight where two pilots experienced symptoms consistent with mild CO poisoning due to exhaust infiltration in the cabin . This incident underscores the importance of monitoring CO levels in enclosed environments and the potential health risks associated with even low-level exposure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing manganese complexes with carbon monoxide (CO) and cyclopentadienyl ligands?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. For example, manganese precursors like Mn(CO)₅Br can react with cyclopentadienyl ligands (C₅H₅⁻) in tetrahydrofuran (THF) at controlled temperatures (60–80°C). Characterization via infrared (IR) spectroscopy is critical to confirm CO ligand substitution, as shifts in ν(CO) stretching frequencies (1900–2100 cm⁻¹) indicate structural changes .

Q. Which spectroscopic techniques are most effective for characterizing the structure of manganese-based carbonyl complexes?

- Methodological Answer :

- IR Spectroscopy : Identifies CO ligand bonding modes (terminal vs. bridging) via ν(CO) bands .

- X-ray Crystallography : Resolves 3D molecular geometry, including Mn-ligand bond lengths and angles.

- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects cyclopentadienyl ligand proton environments, while ¹³C NMR clarifies CO coordination symmetry.

- Electron Paramagnetic Resonance (EPR) : Useful for paramagnetic Mn centers in oxidation states like Mn(I) or Mn(II) .

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate the catalytic pathways of manganese carbonyl complexes in carbon monoxide reduction reactions?

- Methodological Answer :

- In Situ Spectroscopy : Use time-resolved IR or Raman spectroscopy to monitor intermediate species during catalytic cycles.

- Isotopic Labeling : Introduce ¹³CO to track ligand exchange dynamics and identify rate-determining steps.

- Theoretical Modeling : Employ density functional theory (DFT) to simulate reaction pathways and compare computed activation energies with experimental data. Cross-referencing with studies on analogous gold catalysts (e.g., CO oxidation in vehicle emissions) can provide insights into Mn-based systems .

Q. What strategies can resolve contradictions in experimental data regarding the stability of manganese cyclopentadienyl carbonyl complexes under varying temperatures?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary temperature, pressure, and solvent polarity to isolate stability-influencing factors.

- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds and correlate with structural features (e.g., steric bulk of ligands).

- Comparative Studies : Benchmark against literature data for similar complexes (e.g., Fe or Ru analogs) to identify outliers. Discrepancies may arise from differences in experimental setups (e.g., inert vs. aerobic conditions) .

Q. How can researchers link experimental findings on manganese carbonyl complexes to existing theoretical frameworks in organometallic chemistry?

- Methodological Answer :

- Conceptual Alignment : Frame results within the 18-electron rule or ligand field theory to explain electronic configurations and reactivity. For example, Mn(CO)₃(C₅H₅) adheres to the 18-electron rule, guiding predictions about ligand substitution tendencies.

- Data Cross-Validation : Compare experimental redox potentials with DFT-predicted values to validate theoretical models. This approach is exemplified in studies linking CO ligand lability to catalytic activity in CO₂ reduction .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing catalytic turnover frequencies (TOFs) in manganese complex studies?

- Methodological Answer :

- Multivariate Regression : Correlate TOFs with variables like ligand electronic parameters (Tolman Electronic Parameters) or solvent dielectric constants.

- Error Analysis : Use standard deviations from triplicate experiments to assess reproducibility. Outliers may indicate unaccounted variables (e.g., trace moisture).

- Benchmarking : Normalize TOFs against reference catalysts (e.g., Mn-based vs. Pd-based systems) to contextualize performance .

Experimental Design Considerations

Q. How should researchers design experiments to study the environmental impact of manganese carbonyl complexes?

- Methodological Answer :

- Lifecycle Analysis (LCA) : Track complex stability under environmental conditions (e.g., UV exposure, humidity) to assess persistence.

- Toxicity Profiling : Use microbial assays (e.g., Vibrio fischeri bioluminescence inhibition) to evaluate ecotoxicological risks.

- Emission Monitoring : Apply gas chromatography (GC) to detect CO release during decomposition, referencing protocols from ozone precursor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.